3-Cyclopropoxy-2-isopropoxy-4-methylpyridine
Description
3-Cyclopropoxy-2-isopropoxy-4-methylpyridine is a chemical compound with the molecular formula C12H17NO2 It is a pyridine derivative characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring, along with a methyl group
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methyl-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-12-11(15-10-4-5-10)9(3)6-7-13-12/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
RDTHISHYYCOBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxy-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxypyridine and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Cyclopropylation: The cyclopropylation of 2-isopropoxypyridine is achieved by reacting it with cyclopropyl bromide in the presence of a base. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxy-4-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-isopropoxy-2-methylpyridine: A closely related compound with similar structural features.
2-Cyclopropoxy-3-isopropoxy-4-methylpyridine: Another isomer with different substitution patterns on the pyridine ring.
Uniqueness
3-Cyclopropoxy-2-isopropoxy-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
